(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine
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Overview
Description
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a benzyl group substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions. This step often requires the use of strong bases and appropriate alkyl halides.
Attachment of the Benzyl Group with Methylthio Substitution: The benzyl group with a methylthio substitution can be introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as sodium hydride (NaH) and methylthiobenzyl chloride.
Industrial Production Methods
Industrial production of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), methylthiobenzyl chloride
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-1-benzylpyrrolidin-3-amine
- N-Benzyl-1-cyclohexylpyrrolidin-3-amine
- N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Cyclopentyl-N-(2-(methylthio)benzyl)pyrrolidin-3-amine is unique due to the presence of the cyclopentyl group and the methylthio substitution on the benzyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
820979-85-9 |
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Molecular Formula |
C17H26N2S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2S/c1-20-17-9-5-2-6-14(17)13-19(15-7-3-4-8-15)16-10-11-18-12-16/h2,5-6,9,15-16,18H,3-4,7-8,10-13H2,1H3/t16-/m0/s1 |
InChI Key |
XLSDUORUTGWQDN-INIZCTEOSA-N |
Isomeric SMILES |
CSC1=CC=CC=C1CN([C@H]2CCNC2)C3CCCC3 |
Canonical SMILES |
CSC1=CC=CC=C1CN(C2CCCC2)C3CCNC3 |
Origin of Product |
United States |
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